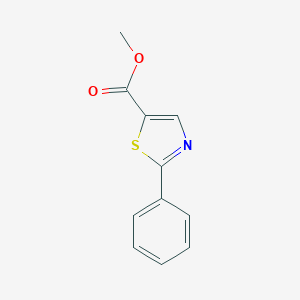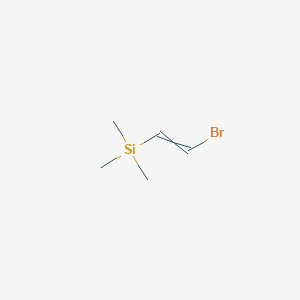
2,4-Dichloro-5-(trichloromethyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-5-(trichloromethyl)pyrimidine is a chemical compound with the molecular formula C5HCl2F3N2. It is a pyrimidine derivative characterized by the presence of two chlorine atoms at positions 2 and 4, and a trichloromethyl group at position 5. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.
作用机制
- The primary targets of 2,4-Dichloro-5-(trichloromethyl)pyrimidine are not explicitly mentioned in the available literature. However, we can infer that its biological activities are likely due to a combination of the unique physicochemical properties of the fluorine atom and the specific characteristics of the pyridine moiety .
Target of Action
Its potential applications span crop protection to pharmaceuticals, and novel uses may emerge in the future . 🌱🔬🧪
准备方法
Synthetic Routes and Reaction Conditions
2,4-Dichloro-5-(trichloromethyl)pyrimidine can be synthesized through a multi-step process starting from uracilThe reaction conditions typically involve the use of chlorinating agents such as phosphorus pentachloride or thionyl chloride, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for large-scale operations. This involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The industrial process ensures high yield and purity of the final product .
化学反应分析
Types of Reactions
2,4-Dichloro-5-(trichloromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The trichloromethyl group can be oxidized to form carboxylic acids or reduced to form methyl groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield pyrimidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Carboxylic acids.
Reduction Products: Methyl-substituted pyrimidines.
科学研究应用
2,4-Dichloro-5-(trichloromethyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anticancer properties.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It serves as a precursor in the synthesis of agrochemicals and specialty chemicals.
相似化合物的比较
Similar Compounds
- 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
- 2,4-Dichloro-5-methylpyrimidine
- 2,4-Dichloro-5-fluoropyrimidine
Uniqueness
2,4-Dichloro-5-(trichloromethyl)pyrimidine is unique due to the presence of the trichloromethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The trichloromethyl group enhances the compound’s ability to undergo specific chemical transformations and interact with biological targets, making it valuable in medicinal chemistry and industrial applications .
属性
IUPAC Name |
2,4-dichloro-5-(trichloromethyl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl5N2/c6-3-2(5(8,9)10)1-11-4(7)12-3/h1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGNCJJTENOVMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)Cl)C(Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl5N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of 2,4-Dichloro-5-(trichloromethyl)pyrimidine in the context of the research abstract?
A1: The research abstract [] focuses on the synthesis of 5-(trifluoromethyl)uracil and highlights this compound as a novel compound discovered during this process. The abstract itself does not provide further details regarding the properties or applications of this specific compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![N-[[3-(3-Fluoro-4-(piperazin-1-YL)phenyl)-2-oxooxazolidin-5-YL]methyl]acetamide](/img/structure/B178731.png)




